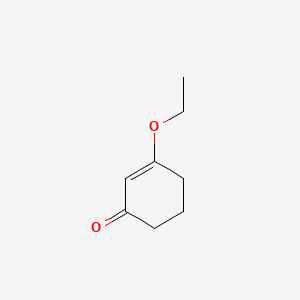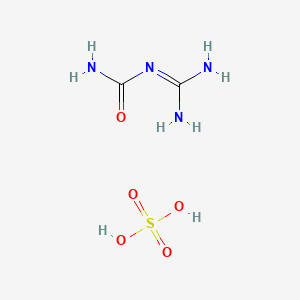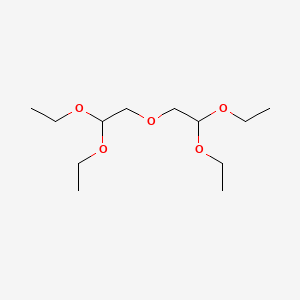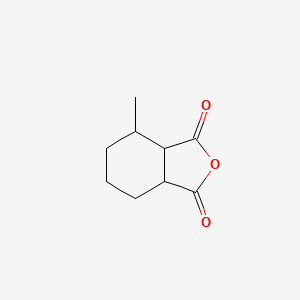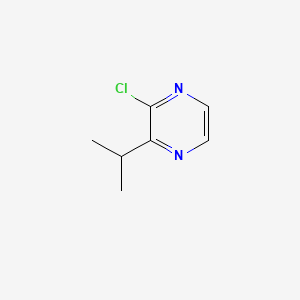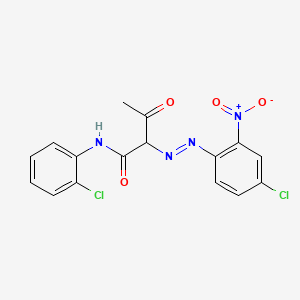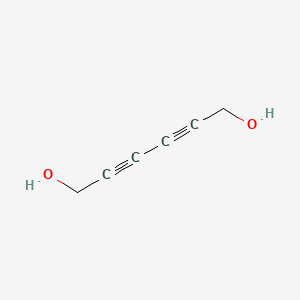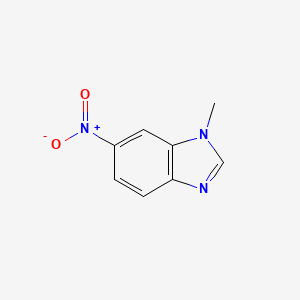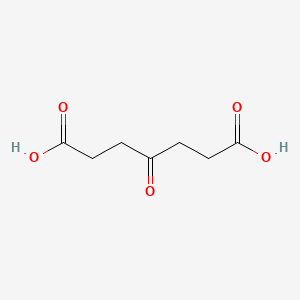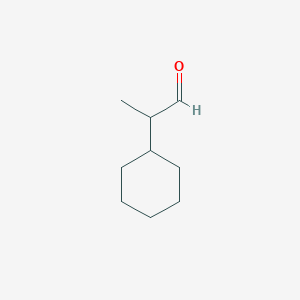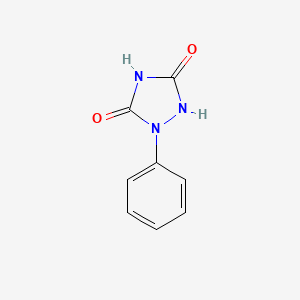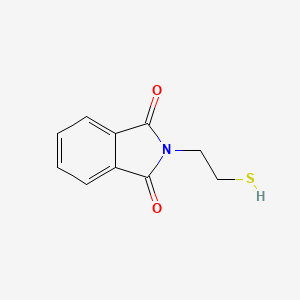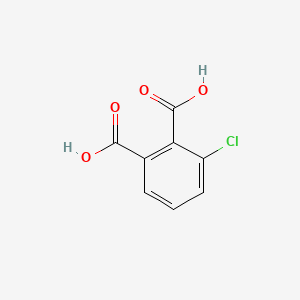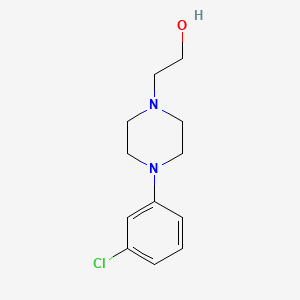
1-Piperazineethanol, 4-(3-chlorophenyl)-
Descripción general
Descripción
1-Piperazineethanol, 4-(3-chlorophenyl)-, or 1-PEP-4-3CP, is a synthetic compound used in various scientific research applications. It is a member of the piperazine family of compounds, which are characterized by their cyclic structures and diverse range of applications. 1-PEP-4-3CP has been studied in laboratory experiments to investigate its biochemical and physiological effects, as well as its potential for use in drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods, with one approach involving the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropanal by reductive amination in ethanol. This process is highlighted for its efficiency in producing chlorophenyl piperazine derivatives with potential applications in medicinal chemistry (Bhat et al., 2018). Another notable synthesis method involves 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, aiming for high overall yield and relevance for further chemical transformations (Mai, 2005).
Structural and Electronic Properties : Detailed investigations into the structural, electronic, and molecular properties have been conducted. These studies utilize spectral data analysis and density functional theory (DFT) to understand the compound's crystal structure, electronic behavior, and potential reactivity. Such insights are crucial for designing compounds with specific biological activities (Bhat et al., 2018).
Biological and Pharmacological Potential
Anticancer and Antituberculosis Activities : Derivatives of 1-Piperazineethanol, 4-(3-chlorophenyl)-, have been synthesized and tested for their potential anticancer and antituberculosis effects. Some derivatives have shown promising activity against specific cancer cell lines and Mycobacterium tuberculosis, indicating the compound's relevance in drug development for these diseases (Mallikarjuna et al., 2014).
Analytical Applications in Forensics : There's also research focused on the development of analytical methods for detecting this compound in forensic samples. For instance, a simple, fast, and portable electrochemical method has been proposed for its detection, showcasing the compound's relevance in the context of legal and forensic investigations (Silva et al., 2021).
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPXXPJLGDQJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199916 | |
| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineethanol, 4-(3-chlorophenyl)- | |
CAS RN |
51941-10-7 | |
| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051941107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


